molecular formula C17H16F3NO B1527672 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol CAS No. 848192-92-7

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol

Cat. No.: B1527672
CAS No.: 848192-92-7
M. Wt: 307.31 g/mol
InChI Key: WGGVLWJKPPOWCR-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is a chemical compound with the molecular formula C17H16F3NO and a molecular weight of 307.32 g/mol This compound is characterized by the presence of a benzhydryl group, a trifluoromethyl group, and an azetidin-3-ol moiety

Preparation Methods

The synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol involves several steps. One common synthetic route includes the reaction of benzhydryl chloride with trifluoromethyl azetidin-3-ol under specific conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure optimal yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethyl group or the benzhydryl group is replaced by other functional groups. Common reagents for these reactions include halides, amines, and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketone derivatives, while reduction may produce benzhydryl alcohols.

Scientific Research Applications

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol has garnered attention in various fields of scientific research due to its unique chemical structure and properties. Some of its notable applications include:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and design.

    Industry: It is used in the development of new materials and chemicals with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

IUPAC Name

1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO/c18-17(19,20)16(22)11-21(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,22H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGVLWJKPPOWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727381
Record name 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848192-92-7
Record name 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzhydrylazetidin-3-one (5.0 g, 1.0 eq.) was dissolved in THF (50 mL). Trifluoromethyl trimethylsilane was added at 5-10° C. The reaction mixture was stirred at 10° C. for 10 min. Tetrabutyl ammonium fluoride was then added. The reaction mixture was allowed to warm to room temperature and stirred for 1 h. The reaction mixture was diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over sodium sulfate and concentrated under reduced pressure to give the crude product, which was purified by chromatography (6% ethyl acetate-hexane) to give 3 g of 1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol (Yield: 46.32%).
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5 g
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution of 1-benzhydryl-azetidin-3-one (400 mg, 1.69 mmol) in THF (5 mL), trifluoromethyltrimethylsilane (360 mg, 2.53 mmol) and cesium fluoride(390 mg, 2.57 mmol) were added. The reaction mixture was stirred at rt. for 1 hr. Then it was quenched with 5 mL saturated NH4Cl solution and tetrabutylammonium fluoride (200 mg) was added. The resulting reaction mixture was stirred at rt. for three days. It was then extracted with ether (3×20 mL). The organic layers were combined, dried (MgSO4) and concentrated to give an orange oil as crude product. It was then purified by Prep.HPLC column to afford a white solid as final product as TFA salt. (350 mg, 49% yield). Retention time: 1.442 min. 1H NMR (500 MHz, MeOD) δ ppm 3.92 (d, J=11.29 Hz, 2 H) 4.35 (d, J=11.60 Hz, 2 H) 5.44 (s, 1 H) 7.34-7.55 (m, 10 H).
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400 mg
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reactant
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360 mg
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reactant
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390 mg
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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